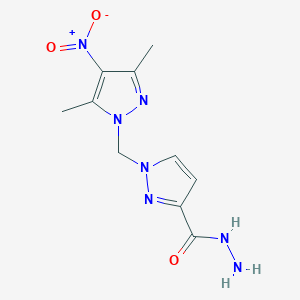

1-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide

Description

This compound is a carbohydrazide derivative featuring a pyrazole core substituted with a nitro group, methyl groups, and a methylene-linked pyrazole-carbohydrazide moiety. Its molecular formula is C₁₀H₁₁N₅O₄ (molecular weight: 275.27 g/mol) .

Properties

IUPAC Name |

1-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]pyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N7O3/c1-6-9(17(19)20)7(2)16(13-6)5-15-4-3-8(14-15)10(18)12-11/h3-4H,5,11H2,1-2H3,(H,12,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJLHFBCWOAFRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CN2C=CC(=N2)C(=O)NN)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501124462 | |

| Record name | 1-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501124462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-01-1 | |

| Record name | 1-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501124462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through cyclocondensation reactions involving hydrazines and 1,3-diketones.

Introduction of the nitro group: Nitration reactions are employed to introduce the nitro group at the desired position on the pyrazole ring.

Attachment of the carbohydrazide moiety: This step involves the reaction of the nitro-substituted pyrazole with hydrazine derivatives under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carbohydrazide moiety.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the following molecular formula: with a molecular weight of approximately 249.27 g/mol. The structure consists of a pyrazole ring that contributes to its biological activity and potential applications.

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Studies have shown that 1-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide demonstrates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells in laboratory settings. Ongoing research aims to elucidate the mechanisms behind its anticancer activity and its potential as a therapeutic agent .

Agricultural Science Applications

Pesticidal Properties

The compound's structure allows it to interact with biological systems effectively, leading to investigations into its use as a pesticide. Its derivatives have been tested for efficacy against pests affecting crops, showing potential as an environmentally friendly alternative to conventional pesticides .

Plant Growth Regulation

Research suggests that pyrazole derivatives can act as plant growth regulators. The compound may enhance growth rates or improve resistance to environmental stressors in certain plant species, making it a valuable tool in agricultural biotechnology .

Material Science Applications

Synthesis of Novel Polymers

In material science, the unique chemical properties of this compound have led to its use in synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The carbohydrazide moiety can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Functional Group Variations

- (E)-2-(3-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-4-methoxybenzylidene)hydrazinecarbothioamide (14k) Structure: Replaces the carbohydrazide with a thioamide (–NH–C(=S)–NH₂) group and includes a 4-methoxybenzylidene substituent. Yield: 69% .

Methyl 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate

- 5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid (CAS 380580-59-6) Structure: Replaces the carbohydrazide with a furoic acid (–C₄H₃O–COOH) group.

2.2. Substituent and Backbone Modifications

- N-(6-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-1,2,4-triazolo[4,3-b]-1,2,4,5-tetrazin-3-yl)nitramide (32) Structure: Incorporates a tetrazine ring fused to a triazole, with a nitramide (–NH–NO₂) group. Synthesis: Prepared via nitration using HNO₃/P₂O₅ (58% yield). The tetrazine backbone confers high nitrogen content, relevant to energetic materials .

- N-{1-[(3-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide Structure: Contains two pyrazole rings, one substituted with a chlorophenylmethyl group and the other with nitro/methyl groups.

Biological Activity

1-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention due to its various biological activities. Pyrazole compounds are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and antitubercular properties. This article reviews the biological activity of this specific compound, summarizing key research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 249.27 g/mol. The compound features a pyrazole core substituted with a nitro group and a carbohydrazide moiety, which contributes to its biological activities.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies indicated that related compounds such as 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole derivatives showed cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 49.85 µM for a structurally similar compound, indicating potent antitumor activity through mechanisms such as apoptosis induction and autophagy modulation .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented. In vitro studies have shown that compounds with similar structures possess activity against a range of bacterial strains like E. coli and Bacillus subtilis. These studies often utilize standard drugs for comparison, highlighting the potential of pyrazole derivatives as alternative antimicrobial agents .

Anti-inflammatory Properties

Pyrazole compounds are also recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation. The presence of specific functional groups in the pyrazole structure enhances these effects .

Case Studies and Research Findings

| Study | Compound Tested | Biological Activity | IC50 Value |

|---|---|---|---|

| Xia et al., 2022 | 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole derivatives | Antitumor activity | 49.85 µM |

| Fan et al., 2022 | 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole derivatives | Induced autophagy in NCIH460 cells | Not specified |

| PMC4766773 | Various pyrazole derivatives | Antimicrobial activity against Bacillus subtilis, E. coli | Not specified |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit enzymes involved in cancer progression and inflammation.

- Modulation of Cell Signaling Pathways : These compounds can alter signaling pathways associated with cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death.

Q & A

Q. Advanced

- N-H functionalization : React with aldehydes (e.g., 4-fluorobenzaldehyde) to form hydrazone derivatives .

- Pyrazole ring substitution : Introduce halogens (e.g., bromine at C-4 via electrophilic substitution) to modulate electron density .

- Carbohydrazide modification : Replace hydrazide with thiosemicarbazide (using CS) to enhance metal chelation .

Derivatives are screened via high-throughput SPR to map pharmacophore elements .

How does the compound’s stability vary under different storage and experimental conditions?

Q. Advanced

- Thermal stability : TGA/DSC analysis reveals decomposition >200°C, but hydrazide hydrolysis occurs in aqueous buffers (pH < 3 or >10) .

- Photodegradation : UV-Vis exposure (254 nm) induces nitro group reduction; store in amber vials under argon .

- Long-term storage : Lyophilized samples in desiccators (-20°C) retain >90% purity for 12 months; DMSO solutions degrade within 4 weeks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.